molecular formula C14H18N2O5 B8300321 N-Formyl-4-(2-methoxy-4-nitrophenoxymethyl)piperidine

N-Formyl-4-(2-methoxy-4-nitrophenoxymethyl)piperidine

Cat. No. B8300321
M. Wt: 294.30 g/mol
InChI Key: CQAAQWLQSRYRFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Formyl-4-(2-methoxy-4-nitrophenoxymethyl)piperidine is a useful research compound. Its molecular formula is C14H18N2O5 and its molecular weight is 294.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Formyl-4-(2-methoxy-4-nitrophenoxymethyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Formyl-4-(2-methoxy-4-nitrophenoxymethyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-Formyl-4-(2-methoxy-4-nitrophenoxymethyl)piperidine

Molecular Formula

C14H18N2O5

Molecular Weight

294.30 g/mol

IUPAC Name

4-[(2-methoxy-4-nitrophenoxy)methyl]piperidine-1-carbaldehyde

InChI

InChI=1S/C14H18N2O5/c1-20-14-8-12(16(18)19)2-3-13(14)21-9-11-4-6-15(10-17)7-5-11/h2-3,8,10-11H,4-7,9H2,1H3

InChI Key

CQAAQWLQSRYRFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])OCC2CCN(CC2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Nitroguaiacol (2 g, 11.8 mmol), N-formyl 4-piperidinemethanol (1.13 g, 7.89 mmol) and polymer-supported triphenylphosphine (3 mmol/g, 3.94 g, 11.8 mmol) were dissolved in tetrahydrofuran (30 mL). The mixture was cooled to 0° C. and diisopropyl azodicarboxylate (2.33 mL, 11.8 mmol) was added dropwise. The mixture was stirred at 0° C. for 30 min then at 20° C. overnight. The resin was filtered off, washed with dichloromethane then methanol and the filtrate evaporated to give a deep orange oil. The oil was taken up in dichloromethane, washed with 2M NaOH, 2M HCl then brine, dried and evaporated giving a pale brown oil. This was taken up in 50:50 ethyl acetate : hexane, filtered through celite, filtrate evaporated, taken up in ethyl acetate and washed further with 1M NaOH. The organic layer was separated, dried over Na2SO4, the solvent removed under reduced pressure and the residue columned in 50:50 ethyl acetate: hexane to remove impurities. The product was then eluted with 9:1 dichloromethane : methanol to give a yellow oil, which crystallised on cooling. 1H NMR (400 MHz, CDCl3): 1.15-1.3 (2H, m); 1.85-1.9 (1H, m); 2.6-2.7 (1H, m); 3-3.1 (1H, m); 3.7-3.8 (1H, m); 4.0 (2H, d, J 7 Hz); 4.15-4.25 (1H, m); 7.2 (1H, d, J 8 Hz); 7.75 (1H, d, J 2 Hz); 7.9 (1H, dd, J 2 and 8 Hz); 8 (1H, s).
Quantity
2 g
Type
reactant
Reaction Step One
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1.13 g
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reactant
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3.94 g
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reactant
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30 mL
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solvent
Reaction Step One
Quantity
2.33 mL
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reactant
Reaction Step Two
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0 (± 1) mol
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solvent
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0 (± 1) mol
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